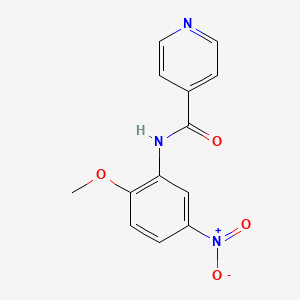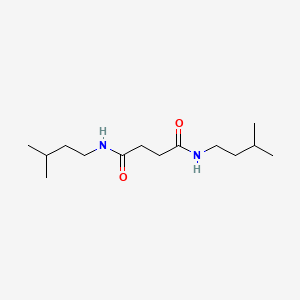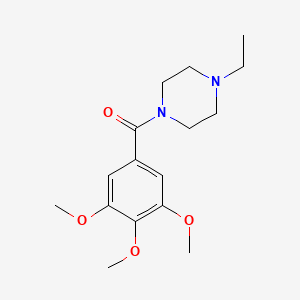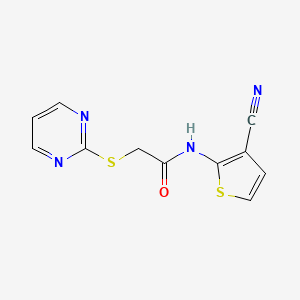
N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-cyanothiophene, pyrimidine-2-thiol, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
- Step 1: Formation of Intermediate:
- React 3-cyanothiophene with a suitable reagent to introduce the acetamide group.
- Conditions: Use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).
- Step 2: Coupling Reaction:
- Couple the intermediate with pyrimidine-2-thiol to form the final product.
- Conditions: Use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Conditions: Aqueous or organic solvents, controlled temperatures.
- Products: Oxidized derivatives of the compound.
- Reduction:
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Conditions: Anhydrous solvents, low temperatures.
- Products: Reduced forms of the compound.
- Substitution:
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Organic solvents, catalysts.
- Products: Substituted derivatives of the compound.
Scientific Research Applications
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
- Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties.
- Studied for its effects on cellular pathways and molecular targets.
- Industry:
- Used in the development of new materials and chemical products.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8N4OS2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C11H8N4OS2/c12-6-8-2-5-17-10(8)15-9(16)7-18-11-13-3-1-4-14-11/h1-5H,7H2,(H,15,16) |
InChI Key |
OYOYGRXSLIUUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


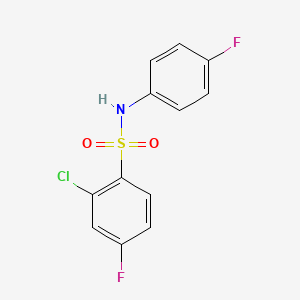
![3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole](/img/structure/B10970943.png)
![1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10970960.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970963.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970967.png)
![(1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10970987.png)
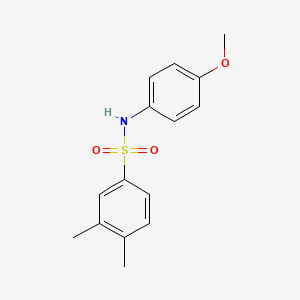
![2-[(2,5-dichlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970995.png)
![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B10971006.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10971008.png)
